

# Lancifodilactone F crystal structure analysis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Crystal Structure Analysis of Lancifodilactone F

### Introduction

**Lancifodilactone F** is a novel nortriterpenoid isolated from the leaves and stems of Schisandra lancifolia.[1] It features an unprecedentedly rearranged pentanortriterpenoid backbone derived from cycloartane.[1] Structurally elucidated through comprehensive NMR, MS, and crucially, single-crystal X-ray diffraction, this compound has demonstrated notable anti-HIV activity with an EC<sub>50</sub> value of 20.69  $\pm$  3.31  $\mu$ g/mL.[1] This guide provides a detailed overview of the crystallographic analysis that was pivotal in establishing the definitive structure of **Lancifodilactone F**.

## **Crystallographic Data Summary**

The single-crystal X-ray analysis yielded precise quantitative data that unambiguously defined the molecular structure of **Lancifodilactone F**. These findings are summarized in the table below.



Parameter	Value
Empirical Formula	C <sub>25</sub> H <sub>40</sub> O <sub>6</sub>
Formula Weight	436.59
Crystal System	Monoclinic
Space Group	C2
Unit Cell Dimensions	
a	29.832(3) Å
b	5.941(1) Å
С	15.108(1) Å
β	115.27(1)°
Volume	2421.4(4) Å <sup>3</sup>
Z	4
Density (calculated)	1.225 g/cm <sup>3</sup>
Crystal Size	0.15 × 0.20 × 0.50 mm
Reflections Collected	2460
Observed Reflections	2005 ( $ F ^2 \ge 3\sigma  F ^2$ )
Final R Indices	
R_f	0.048
R_w	0.051

Data sourced from Organic Letters.[1]

# **Experimental Protocols**

The successful determination of the crystal structure was contingent on a meticulous multi-step experimental process, from isolation to computational refinement.



#### **Isolation and Purification**

Lancifodilactone F was initially extracted from a 101 g ethyl acetate (EtOAc) fraction of Schisandra lancifolia which was subjected to repeated chromatography on a silica gel column. [1] Final purification was achieved using preparative High-Performance Liquid Chromatography (HPLC) on an Agilent 1100 system equipped with a Zorbax SB-C-18 column.[1] The mobile phase used was a 40:60 mixture of methanol and water, which yielded 25.2 mg of the pure compound.[1]

## Crystallization

After numerous attempts with various solvents, a single crystal of **Lancifodilactone F** suitable for X-ray analysis was successfully obtained.[1] The crystallization was achieved by slow evaporation from a 1:1 mixture of acetone (Me<sub>2</sub>CO) and methanol (MeOH), yielding colorless, optically active crystals with a melting point of 189-190 °C.[1]

## X-ray Data Collection

A crystal with dimensions of  $0.15 \times 0.20 \times 0.50$  mm was selected for the diffraction experiment. [1] Data were collected on a MAC DIP-2030K diffractometer using graphite-monochromated Mo K $\alpha$  radiation.[1] The data collection was performed using  $\omega$ -2 $\theta$  scans up to a maximum 2 $\theta$  angle of 50.0°.[1] A total of 2460 independent reflections were measured during this process.[1]

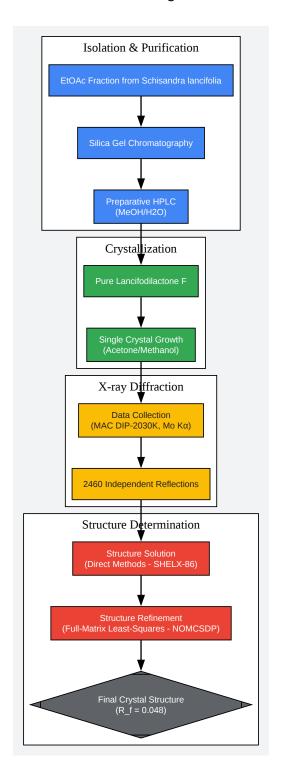
### **Structure Solution and Refinement**

The crystal structure was solved using direct methods with the SHELX-86 program.[1] The initial structural model was expanded using difference Fourier techniques.[1] Subsequent refinement was carried out using the NOMCSDP program via full-matrix least-squares calculations.[1] Of the total reflections, 2005 were considered observed based on the criterion  $|F|^2 \ge 3\sigma |F|^2$ .[1] The final refinement converged to an R-factor (R\_f) of 0.048 and a weighted R-factor (R\_w) of 0.051.[1] The crystallographic data for **Lancifodilactone F** have been deposited at the Cambridge Crystallographic Data Centre under the deposition number CCDC 254747.[1]

# Visualized Experimental Workflow



The logical flow of the experimental process, from the initial isolation of the compound to the final structural determination, is illustrated in the diagram below.



Click to download full resolution via product page

Workflow for **Lancifodilactone F** Crystal Structure Analysis.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Lancifodilactone F crystal structure analysis].
  BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15566031#lancifodilactone-f-crystal-structure-analysis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com